molecular formula C21H26N2O3S B3993307 1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3993307
M. Wt: 386.5 g/mol
InChI Key: YZAORUDFZLPBSU-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen and a phenylethyl substituent on the carboxamide moiety. Its IUPAC name is 4-Piperidinecarboxamide, 1-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-, with the CAS registry number 433699-34-4 .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-10-20(11-9-16)27(25,26)23-14-12-19(13-15-23)21(24)22-17(2)18-6-4-3-5-7-18/h3-11,17,19H,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAORUDFZLPBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached via a substitution reaction, often using a phenylethyl halide and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a member of the piperidine class and has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2O3S
  • Molar Mass : 394.51 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a sulfonyl group and an amide functional group, which contributes to its biological activity. The presence of the 4-methylbenzenesulfonyl moiety enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Pharmacological Studies

The compound has been investigated for its potential analgesic properties. Research indicates that derivatives of piperidine, including this compound, may exhibit significant activity against pain pathways, making them candidates for developing new analgesics. Studies have shown that modifications to the piperidine structure can lead to variations in potency and efficacy.

Case Study: Analgesic Activity

In a study evaluating various piperidine derivatives, it was found that compounds similar to This compound demonstrated effective pain relief in animal models. The structure-activity relationship (SAR) highlighted that the sulfonamide group plays a crucial role in enhancing analgesic effects while minimizing side effects such as sedation and mydriasis .

Synthetic Pathways

This compound is often synthesized as an intermediate in the preparation of more complex molecules used in drug development. The synthetic routes typically involve the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acids, allowing for the introduction of various functional groups.

Synthesis Example

One reported synthesis involves:

  • Reacting piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base.
  • Followed by acylation with an appropriate carboxylic acid derivative to yield the final product .

Potential for Designer Drug Development

Due to its structural similarity to known opioids and analgesics, this compound is also studied within the context of designer drugs. Researchers are exploring its potential as a scaffold for creating novel compounds with enhanced efficacy and reduced side effects.

Regulatory Considerations

The compound's classification under controlled substances due to its structural resemblance to opioids necessitates careful consideration in research settings. Its potential misuse as a designer drug highlights the importance of regulatory oversight in research applications .

Data Tables

StepReagents/ConditionsProduct
1Piperidine + 4-Methylbenzenesulfonyl chloride + BaseIntermediate Sulfonamide
2Intermediate + Carboxylic Acid DerivativeFinal Product

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-4-Carboxamides

The pharmacological and physicochemical properties of piperidine-4-carboxamides are highly dependent on substituents at the piperidine nitrogen and the carboxamide side chain. Below is a comparative analysis with key analogs:

Compound Name Sulfonyl/Carbamoyl Group Amide Substituent Synthesis Method Key Findings/Applications Reference ID
1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide 4-Methylbenzenesulfonyl N-(1-Phenylethyl) Sulfonylation of piperidine precursor Structural analog with potential PAM activity
(R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) None (naphthalen-1-yl-ethyl) N-Benzyl Amine coupling (Method A/B) Evaluated for receptor binding
(R)-1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(1-phenylethyl)piperidine-4-carboxamide (7g) 1H-Indazol-5-ylsulfonyl N-Ethyl-N-(1-phenylethyl) Sulfonyl chloride coupling in DCM M5 PAM candidate
4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (5) 4-Sulfamoylbenzoyl 3-Methoxyphenylpiperazine EDCI/HOBt-mediated coupling Carbonic anhydrase inhibitor (IC50 ~ nM)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide None (naphthalen-1-yl-ethyl) N-(4-Fluorobenzyl) Not specified SARS-CoV-2 inhibitor (projected)

Key Observations:

Sulfonyl vs. Indazol-5-ylsulfonyl derivatives (e.g., 7g) exhibit distinct steric and electronic profiles, which may influence receptor selectivity (e.g., M5 PAM activity) .

Amide Substituent Effects :

  • The phenylethyl group in the target compound provides a lipophilic aromatic moiety, similar to fluorobenzyl (9) and trityloxy (10) analogs, but with reduced steric bulk compared to naphthalen-1-yl derivatives .
  • Carbonic anhydrase inhibitors (11) employ bulky piperazine-carbamoyl groups, emphasizing the role of hydrogen-bonding interactions for enzyme inhibition .

Synthetic Methodologies: The target compound likely utilizes sulfonylation of a piperidine precursor, akin to 7g , whereas analogs like 2a and 5 rely on carbodiimide-mediated coupling or direct amine alkylation . Stereochemical control (e.g., R vs.

Physicochemical Properties

  • Solubility: Tosyl groups generally reduce aqueous solubility, which may necessitate formulation optimization compared to non-sulfonylated analogs .

Biological Activity

1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C19H24N2O2SC_{19}H_{24}N_2O_2S and its structural features, which include a piperidine ring, a sulfonyl group, and an ethyl phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant activity against several biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer pathways. For instance, derivatives of piperidine have been noted for their ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression .
  • Anticancer Activity : Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds derived from similar scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

2. Pharmacological Studies

A detailed examination of pharmacological studies reveals the following findings:

  • Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism involves the induction of apoptosis through mitochondrial pathways .
  • Selectivity : The selectivity of the compound for cancer cells over normal cells has been highlighted in several studies, suggesting a favorable therapeutic index that warrants further investigation .

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells with an IC50 value lower than standard chemotherapeutics like bleomycin .
Study BReported that modifications to the piperidine structure enhanced selectivity and potency against specific cancer types .
Study CInvestigated the compound's mechanism of action, revealing its ability to modulate apoptotic pathways in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. Recent advances have focused on optimizing yield and purity through innovative synthetic methodologies, including:

  • One-pot reactions : These methods reduce synthesis time and improve efficiency.
  • Functionalization techniques : Targeted modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of piperidine-4-carboxamide derivatives with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions. Critical factors include:

  • Protecting group strategy : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (CH₃CN) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Methylbenzenesulfonyl chloride, DCM, Et₃N55–67

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the sulfonyl group (~δ 7.6–8.0 ppm for aromatic protons) and piperidine carboxamide (δ 1.5–3.5 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C₂₀H₂₄N₂O₃S) with ≤0.4% deviation .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the presence of steric hindrance from the 1-phenylethyl group?

  • Methodological Answer : Steric effects from the bulky 1-phenylethyl substituent can reduce coupling efficiency. Strategies include:

  • Catalytic systems : Use of HOBt/EDCI to activate carboxylic acids, improving amide bond formation .
  • Temperature modulation : Conducting reactions at 0–4°C to minimize side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% .

Q. What mechanisms underlie its potential bioactivity, and how can they be validated?

  • Methodological Answer : Hypothesized targets include carbonic anhydrases or ion channels due to the sulfonamide and piperidine motifs. Validation steps:

  • Enzyme inhibition assays : Measure IC₅₀ values against human carbonic anhydrase isoforms (e.g., hCA II, IX) .
  • Cellular assays : Evaluate apoptosis induction in cancer cell lines (e.g., MCF-7) via flow cytometry .
    • Data Table :
Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
Enzyme inhibitionhCA IX12.3 nM
CytotoxicityMCF-78.7 µM

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and incubation times .
  • Repurify compounds : Re-isolate the compound via preparative HPLC to rule out degradation products .
  • Control for off-target effects : Include knockout cell lines or competitive inhibitors .

Stability and Safety

Q. What storage conditions ensure long-term stability of this compound?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
    • Stability Data :
ConditionDegradation (%)TimeframeReference
–20°C, desiccated<512 months

Q. Which safety precautions are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation of airborne particles .
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzenesulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

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